molecular formula C14H13NO7 B5628135 ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5628135
M. Wt: 307.25 g/mol
InChI Key: HKSFDBGEYPQOBL-UHFFFAOYSA-N
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Description

Ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This specific compound is characterized by its chromen-2-one core structure, substituted with a nitro group, a methyl group, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the coumarin derivative is replaced by the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethyl acetate group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted coumarin derivatives.

    Reduction: Amino-substituted coumarin derivatives.

    Oxidation: Carboxylated coumarin derivatives.

Scientific Research Applications

Ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The biological activity of ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate is attributed to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The chromen-2-one core structure can intercalate with DNA, inhibiting the replication of cancer cells .

Comparison with Similar Compounds

Ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(4-methyl-6-nitro-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7/c1-3-20-14(17)7-21-12-6-11-9(5-10(12)15(18)19)8(2)4-13(16)22-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSFDBGEYPQOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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